Cas no 124751-00-4 ((2-Butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol)

(2-Butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol structure
124751-00-4 structure
Product Name:(2-Butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol
Numero CAS:124751-00-4
MF:C41H37ClN6O
MW:665.225087881088
CID:63742
PubChem ID:11643218
Update Time:2025-04-18

(2-Butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (2-Butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol
    • 2-Butyl-4-chloro-5-hydroxymethyl-1-[[2'-(1H-2-triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole
    • N-Trityl Losartan
    • [2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
    • LOSARTAN POTASSIUM, IMP. H (EP) : [2-BUTYL-4-CHLORO-1-[[2'-[2-(TRIPHENYLMETHYL)-2H-TETRAZOL-5-YL]BIPHENYL-4-YL]METHYL]-...
    • N-Trithyl Losarta
    • Trityllosartan
    • ZKJNVODQIYQUNQ-UHFFFAOYSA-N
    • 1-[(2'-(Triphenylmethyltetrazol-5-yl)-biphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole
    • 2-Butyl-4-chloro-5-(hydroxy methyl)-1-{[2'-[(triphenylmethyl)tetrazole-5yl]biphenyl-4-yl]methyl} imidazole
    • 1-[2-Butyl-5-chloro-3-[[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazol-4-yl]methanol
    • 2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1-{[2'-[(TRIPHENYLMETHYL)TETRAZOLE-5-YL]BIPHENYL-4-YL]METHYL} IMIDAZOLE
    • AKOS022180226
    • 1-[(2'-(Triphenylmethyltetrazol-5-yl)biphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole
    • 124751-00-4
    • [2-butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]-[1,1'-biphenyl]-4-yl}methyl)-1H-imidazol-5-yl]methanol
    • (2-BUTYL-4-CHLORO-1-((2'-(1-TRITYL-1H-TETRAAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-IMIDAZOL-5-YL)METHANOL
    • 2-butyl-1-[(2'-{N-triphenylmethyltetrazol-5-yl}{1,1'-biphenyl}-4-yl)methyl]-4-chloro-1H-imidazole-5-methanol
    • [2-Butyl-4-chloro-1-[(2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazol-5-yl]methanol
    • 2-butyl-4-chloro-1-[[2'-(1-triphenylmethyltetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1h-imidazole-5-methanol
    • BCP13505
    • FT-0675693
    • ZR9UU843DF
    • 1-[(2'-(Triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole
    • (2-butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazol-5-yl)methanol
    • {2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol
    • DTXSID00469890
    • 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-
    • [2-Butyl-5-chloro-3-[[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazol-4-yl]methanol
    • 2-Butyl-4-chloro-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol
    • SCHEMBL610
    • Inchi: 1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3
    • Chiave InChI: ZKJNVODQIYQUNQ-UHFFFAOYSA-N
    • Sorrisi: ClC1=C(CO)N(C(CCCC)=N1)CC1C=CC(=CC=1)C1=CC=CC=C1C1=NN=NN1C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 664.27200
  • Massa monoisotopica: 664.2717375g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 12
  • Complessità: 932
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 9.2
  • Superficie polare topologica: 81.6Ų

Proprietà sperimentali

  • Densità: 1.225
  • Punto di fusione: 122-124°C
  • Punto di ebollizione: 856.623°C at 760 mmHg
  • Punto di infiammabilità: 471.868°C
  • Indice di rifrazione: 1.656
  • PSA: 81.65000
  • LogP: 8.58040

(2-Butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol Metodo di produzione

(2-Butyl-4-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol Letteratura correlata

Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.